molecular formula C21H41N5O7 B11930055 Hydrazide-PEG4-Desthiobiotin

Hydrazide-PEG4-Desthiobiotin

Cat. No.: B11930055
M. Wt: 475.6 g/mol
InChI Key: MPMSVTBRHKKFEJ-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazide-PEG4-Desthiobiotin is a pegylated, carbonyl-reactive labeling reagent. It is designed to label macromolecules at carbohydrate groups that have been oxidized to form aldehydes. The compound features a biotin-like group that can be eluted from streptavidin, making it useful for cell surface glycoprotein labeling and purification .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Hydrazide-PEG4-Desthiobiotin involves the conjugation of hydrazide to polyethylene glycol (PEG) and desthiobiotin. The hydrazide group reacts with carbonyls (aldehydes and ketones) to form a hydrazone linkage. This reaction typically occurs under slightly acidic conditions (pH 4 to 6) using buffers such as sodium acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is often provided in a No-Weigh format to eliminate the difficulties associated with weighing small quantities of reagent and to maximize protection from degradation .

Types of Reactions:

    Oxidation: The compound can react with aldehydes formed by periodate-oxidation of sugar groups.

    Substitution: The hydrazide group can react with aldehydes and ketones to form hydrazone linkages.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydrazide-PEG4-Desthiobiotin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hydrazide-PEG4-Desthiobiotin involves the formation of hydrazone linkages with aldehyde groups on macromolecules. The desthiobiotin tag binds to streptavidin and other biotin-binding proteins with high specificity but lower affinity than biotin. This allows for the easy elution of labeled proteins under mild conditions, minimizing the isolation of naturally biotinylated molecules and eliminating the use of harsh elution conditions .

Comparison with Similar Compounds

    Hydrazide-PEG4-Biotin: Similar in structure but contains biotin instead of desthiobiotin.

    Hydrazide-PEG4: Lacks the biotin or desthiobiotin group, used for different labeling purposes.

Uniqueness: Hydrazide-PEG4-Desthiobiotin is unique due to its desthiobiotin tag, which allows for easy elution from streptavidin under mild conditions. This makes it particularly useful for applications where non-denaturing elution of labeled proteins is desired .

Properties

Molecular Formula

C21H41N5O7

Molecular Weight

475.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide

InChI

InChI=1S/C21H41N5O7/c1-17-18(25-21(29)24-17)5-3-2-4-6-19(27)23-8-10-31-12-14-33-16-15-32-13-11-30-9-7-20(28)26-22/h17-18H,2-16,22H2,1H3,(H,23,27)(H,26,28)(H2,24,25,29)/t17-,18+/m0/s1

InChI Key

MPMSVTBRHKKFEJ-ZWKOTPCHSA-N

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.